Estacibotridial

Descripción general

Descripción

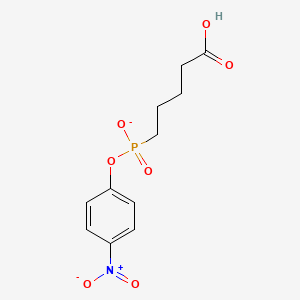

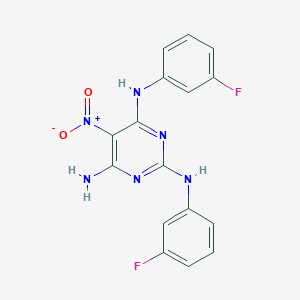

Mer-NF5003F is a sesquiterpene originally isolated from Stachybotrys with diverse biological activities. It inhibits avian myeloblastosis virus (AMV) protease (IC50 = 7.8 µM). Mer-NF5003F inhibits sialyltransferase 6N (ST6N), ST3O, and ST3N (IC50s = 0.61, 6.7, and 10 µg/ml, respectively), as well as fucosyltransferase (IC50 = 11.3 µg/ml). It is active against herpes simplex virus 1 (HSV-1) in vitro (IC50 = 4.32 µg/ml). Mer-NF5003F is also active against the multidrug-resistant P. falciparum strain K1 (IC50 = 0.85 µg/ml).

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde is a natural product found in Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys with data available.

Aplicaciones Científicas De Investigación

Actividad antiviral

Estacibotridial se ha identificado como un inhibidor de la proteasa del virus de la mieloblastosis aviar (AMV), con un valor de IC50 de 7.8 μM . Esto sugiere su potencial como agente antiviral, particularmente en virología veterinaria.

Inhibición de las sialiltransferasas

El compuesto inhibe varias sialiltransferasas, incluyendo ST6N, ST3O y ST3N, con valores de IC50 que van desde 0.61 a 10 μg/mL . Estas enzimas están involucradas en la biosíntesis de glicoproteínas y glicolípidos que contienen ácido siálico, lo que indica el potencial de this compound para interrumpir estas vías en el cáncer y otras enfermedades.

Inhibición de la fucosiltransferasa

This compound exhibe actividad inhibitoria contra la fucosiltransferasa con un IC50 de 11.3 μg/mL . La fucosiltransferasa juega un papel crucial en la adhesión celular y la transducción de señales, lo que convierte a este compuesto en un candidato para la investigación en biología celular y oncología.

Anti-virus del herpes simple (HSV-1)

El compuesto es activo contra el virus del herpes simple tipo 1 (HSV-1) in vitro, con un IC50 de 4.32 μg/mL . Esto destaca su potencial aplicación en la investigación antiviral, particularmente para enfermedades que afectan la piel y las membranas mucosas.

Propiedades antimaláricas

Mer-NF5003F también es activo contra la cepa K1 de P. falciparum resistente a múltiples fármacos, con un IC50 de 0.85 μg/mL . Esto sugiere su uso en el desarrollo de nuevos fármacos antimaláricos, especialmente en áreas con problemas de resistencia a los fármacos.

Inhibición de la proteína quinasa CK2

Se ha encontrado que los compuestos naturales aislados de Stachybotrys chartarum, incluido this compound, son potentes inhibidores de la proteína quinasa CK2 humana . Esta enzima está implicada en la regulación del ciclo celular y el cáncer, lo que convierte a this compound en una molécula de interés en la investigación del cáncer.

Investigación de micotoxinas

This compound es una micotoxina sesquiterpenoide , lo que la hace relevante en el estudio de los efectos de las micotoxinas en la salud humana, particularmente en ambientes interiores contaminados con moho.

Biomarcador de exposición al moho

Se ha aislado un análogo de this compound, Mer-NF5003B, de muestras de biomasa fúngica y polvo, lo que sugiere que this compound o sus derivados podrían servir como biomarcadores para evaluar la exposición a la contaminación dañina de Stachybotrys chartarum .

Mecanismo De Acción

Target of Action

Stachybotrydial primarily targets the human protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes such as cell cycle regulation, gene expression, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis .

Mode of Action

Stachybotrydial interacts with its target, CK2, by inhibiting its activity . It has been found to be a potent inhibitor of CK2, with IC50 values of 0.32 µM for stachybotrychromene C, 0.69 µM for stachybotrydial acetate, and 1.86 µM for acetoxystachybotrydial acetate .

Biochemical Pathways

The inhibition of CK2 by Stachybotrydial affects various biochemical pathways. CK2 is involved in many cellular processes such as cell cycle regulation, gene expression, tRNA and rRNA synthesis, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis . Therefore, the inhibition of CK2 by Stachybotrydial can have wide-ranging effects on these processes.

Result of Action

The inhibition of CK2 by Stachybotrydial can lead to significant molecular and cellular effects. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF7 (human breast adenocarcinoma), A427 (human lung carcinoma), and A431 (human epidermoid carcinoma) cells . The most active compound in inhibiting MCF7 cell proliferation was acetoxystachybotrydial acetate with an EC50 value of 0.39 µM .

Action Environment

The action of Stachybotrydial can be influenced by various environmental factors. For instance, the fungus Stachybotrys chartarum, from which Stachybotrydial is derived, is known to thrive in damp environments . Therefore, the presence and concentration of Stachybotrydial in a given environment can be influenced by factors such as humidity and temperature.

Análisis Bioquímico

Biochemical Properties

3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific oxidoreductases, which facilitate redox reactions involving the transfer of electrons. These interactions are essential for maintaining cellular redox balance and metabolic processes .

Cellular Effects

The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been found to inhibit certain oxidoreductases, thereby modulating redox reactions and impacting cellular redox states . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to altered biochemical activity . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of key enzymes in the glycolytic pathway, thereby affecting glucose metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is essential for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s role in cellular processes.

Propiedades

IUPAC Name |

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGGVNIABVHHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933686 | |

| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149598-70-9 | |

| Record name | Stachybotrydial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149598709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of stachybotrydial as identified in the research?

A1: Stachybotrydial has been shown to exhibit potent inhibitory activity against human protein kinase CK2. [, ] This enzyme is frequently overexpressed in various cancers and is implicated in tumor cell survival. By inhibiting CK2, stachybotrydial may induce apoptosis in cancer cells. [] Additionally, research suggests that a specific form of stachybotrydial, the lactone form, acts as an inhibitor of dihydrofolate reductase (DHFR) in Staphylococcus aureus, including methicillin-resistant strains (MRSA). [] This finding highlights its potential as a novel antibacterial agent.

Q2: What is the structural characterization of stachybotrydial?

A2: Stachybotrydial, also known as 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde, is a triprenyl phenol metabolite. [, ] While its exact molecular formula and weight are not explicitly provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). [, ]

Q3: How does stachybotrydial affect cell proliferation and viability?

A3: Studies utilizing the EdU assay, IncuCyte live-cell imaging, and MTT assay demonstrated that stachybotrydial, particularly acetoxystachybotrydial acetate, significantly inhibits the proliferation of several cancer cell lines, including MCF-7 (breast adenocarcinoma), A427 (lung carcinoma), and A431 (epidermoid carcinoma). [] Notably, acetoxystachybotrydial acetate exhibited potent anti-proliferative effects at low micromolar concentrations, with an EC50 value of 0.39 µM against MCF-7 cells. [] While effectively inhibiting cell growth, its impact on cell viability was found to be moderate. []

Q4: What is the significance of stachybotrydial's activity against dihydrofolate reductase (DHFR)?

A4: The lactone form of stachybotrydial has been identified as a novel inhibitor of DHFR from Staphylococcus aureus, a clinically important pathogen. [] This enzyme is crucial for folate metabolism, which is essential for bacterial growth. By inhibiting DHFR, stachybotrydial effectively inhibits the growth of S. aureus, including MRSA, highlighting its potential as a new class of antibacterial agents. []

Q5: Has stachybotrydial demonstrated any other biological activities?

A5: Research indicates that stachybotrydial acts as a potent inhibitor of both fucosyltransferase and sialyltransferase. [] These enzymes are involved in the biosynthesis of glycoproteins and glycolipids, which play crucial roles in various cellular processes. Additionally, studies show that stachybotrydial selectively enhances fibrin binding and activation of Glu-plasminogen. [] This activity suggests potential implications in blood clotting and wound healing processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

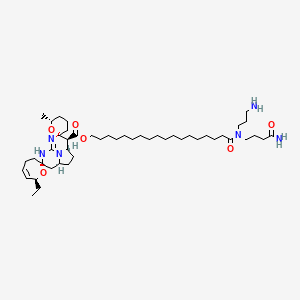

![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)

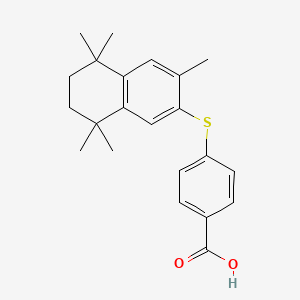

![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)

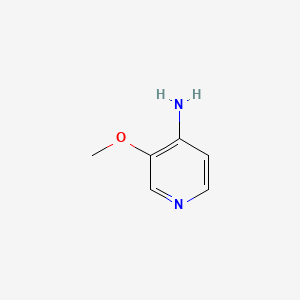

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)

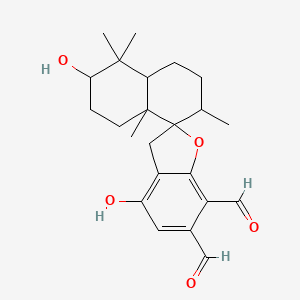

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)